molecular formula C13H8ClFN2OS B1436589 2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 885460-70-8

2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1436589
CAS RN: 885460-70-8
M. Wt: 294.73 g/mol
InChI Key: POQSONIXXQIFSS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as CMFTP, is a heterocyclic compound with a unique structure and properties. It is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. CMFTP has a variety of biochemical and physiological effects, and it has been used to study a number of biological processes.

Scientific Research Applications

Hybrid Catalysts in Synthesis

The synthesis of pyrano[2,3-d]pyrimidine derivatives emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These compounds serve as key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review by (Parmar, Vala, & Patel, 2023) explores synthetic pathways employing diversified hybrid catalysts for developing substituted pyrimidine derivatives, indicating the chemical’s role in advancing lead molecule development.

Optoelectronic Materials

Pyrimidine and its derivatives are pivotal in creating novel optoelectronic materials due to their incorporation into π-extended conjugated systems. The review by (Lipunova et al., 2018) reports on quinazoline and pyrimidine derivatives synthesized for electronic devices, highlighting their applications in luminescent elements and photoelectric conversion. This underscores the compound's utility in fabricating materials for organic light-emitting diodes and other optoelectronic devices.

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, like 5-fluorouracil, have been extensively studied for their role in cancer treatment. (Gmeiner, 2020) reviews developments in fluorine chemistry that enhance the precision use of these compounds in cancer therapeutics. The study covers synthesis methods, including the incorporation of isotopes for studying metabolism and biodistribution, and new insights into how these compounds affect nucleic acid structure and dynamics, indicating the compound's importance in personalized medicine.

Imidazole and Pyrimidine-Based Kinase Inhibitors

The pharmacophore design of kinase inhibitors, utilizing imidazole and pyrimidine scaffolds, reflects on selective inhibition mechanisms crucial for proinflammatory cytokine release control. (Scior et al., 2011) reviews the synthesis and activity studies of such compounds, underscoring their therapeutic potential in inflammation and cancer treatment.

Nucleobases, Nucleosides, and Analogues

The medicinal chemistry of nucleobases and nucleosides featuring pyrimidine and its derivatives reveals their broad spectrum of biological activities. (Ostrowski, 2022) emphasizes the importance of furan and thiophene as substituents in purine and pyrimidine nucleobases, highlighting their potential in antiviral, antitumor, and antimycobacterial drug development.

properties

IUPAC Name

2-(chloromethyl)-6-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2OS/c14-6-11-16-9-5-10(19-12(9)13(18)17-11)7-1-3-8(15)4-2-7/h1-5H,6H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQSONIXXQIFSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC(=N3)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162732
Record name 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885460-70-8
Record name 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885460-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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